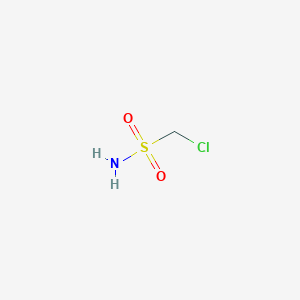

Chloromethanesulfonamide

描述

Historical Context of Sulfonamide Chemistry Research

The journey of sulfonamide chemistry began in the 1930s with the discovery of Prontosil, the first broadly effective antibacterial drug. wikipedia.orgresearchgate.net This discovery, which earned Gerhard Domagk a Nobel Prize, stemmed from research at Bayer AG, where scientists were investigating coal-tar dyes for their potential to target harmful organisms. wikipedia.orgresearchgate.net It was later found that Prontosil is a prodrug, meaning it is converted within the body to its active form, sulfanilamide (B372717). openaccesspub.org This breakthrough paved the way for the antibiotic revolution and the development of a wide range of sulfonamide-based drugs. wikipedia.org

The initial success against streptococcal infections led to the synthesis of numerous derivatives, including sulfapyridine (B1682706) for pneumonia, sulfacetamide (B1682645) for urinary tract infections, and succinylsulfathiazole (B1662138) for gastrointestinal infections. openaccesspub.org During World War II, sulfanilamide was widely used to prevent wound infections. wikipedia.org The research also expanded beyond antibacterial applications, with observations of side effects leading to the development of other important drug classes like sulfonylureas for diabetes and thiazide diuretics. wikipedia.orgopenaccesspub.org

Significance of the Sulfonamide Moiety in Academic Research

The sulfonamide functional group (-SO2NH2) is a cornerstone in medicinal chemistry due to its versatile biological activities. ijpsjournal.comnih.gov Its structural features allow for interactions with various biological targets. ekb.eg Beyond their well-established role as antimicrobial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase in bacteria, sulfonamides have been investigated for a multitude of other therapeutic applications. wikipedia.orgpexacy.com

These include roles as:

Anticancer agents ekb.egpexacy.com

Anti-inflammatory compounds ekb.eg

Antiviral agents ekb.eg

Carbonic anhydrase inhibitors for conditions like glaucoma ekb.egpexacy.com

Anticonvulsants nih.gov

Hypoglycemic agents nih.gov

The sulfonamide group also serves as a valuable tool in organic synthesis as a protecting group for amines and as a leaving group in certain reactions. ekb.egresearchgate.net Its ability to stabilize adjacent carbanions has also been exploited in various synthetic methodologies. researchgate.net

Overview of Research Domains Pertaining to Chloromethanesulfonamide

Research specifically involving this compound has spanned several areas of chemistry, primarily focusing on its synthesis and reactivity as a building block for more complex molecules.

Key research domains include:

Synthesis and Chemical Properties: Early research established methods for the synthesis of this compound and its derivatives, such as N-substituted chloromethanesulfonamides. acs.orgjst.go.jp Its physical properties, including melting and boiling points, have also been documented. cas.orgacs.org

Reactions and Synthetic Applications: this compound and its derivatives are utilized in various chemical reactions. For instance, α-metalated chloromethanesulfonamides have been shown to add to unsaturated compounds like aldehydes, leading to the formation of β-hydroxy-α-chlorosulfonamides. acs.org It is also a precursor for the synthesis of other compounds, including heterocyclic systems like 1,4,2-dithiazolidine 1,1-dioxides through reactions with isothiocyanates. researchgate.netresearchgate.net The compound is also used in the synthesis of sultams, which are cyclic sulfonamides. researchgate.net

Asymmetric Synthesis: Chiral derivatives of this compound have been employed as reagents in asymmetric synthesis, for example, in the Darzens condensation to produce epoxysulfonamides. 34.250.91

Mechanistic Studies: The reaction mechanisms involving this compound and related compounds have been investigated. For example, computational studies have explored the reaction of N-chlorosulfonamides with sulfides. wiley.com

Agrochemical Research: There is evidence of research into the application of this compound as a miticide, specifically targeting the citrus red mite. amanote.com

Compound Information

| Compound Name |

| This compound |

| Prontosil |

| Sulfanilamide |

| Sulfapyridine |

| Sulfacetamide |

| Succinylsulfathiazole |

| N-substituted chloromethanesulfonamides |

| β-hydroxy-α-chlorosulfonamides |

| 1,4,2-dithiazolidine 1,1-dioxides |

| Phenyl isothiocyanate |

| Sultams |

| Epoxysulfonamides |

| N-chlorosulfonamides |

Data Tables

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CH4ClNO2S | cas.orgguidechem.com |

| Molecular Weight | 129.57 g/mol | cas.org |

| Melting Point | 60 °C | cas.org |

| Boiling Point | 185 °C @ 20 Torr | cas.org |

| Purity | 96% | sigmaaldrich.com |

| Physical Form | Off White Solid | sigmaaldrich.com |

Synonyms for this compound

| Synonym |

| 1-Chloromethanesulfonamide |

| Chloromethylsulfonamide |

| Methanesulfonamide (B31651), 1-chloro- |

| Dimethanesulfamoyl chloride |

| Kumitox |

| Methyl chloride sulfonamide |

Source: guidechem.com"}

Structure

2D Structure

3D Structure

属性

IUPAC Name |

chloromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXHCUKQISJQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175603 | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21335-43-3 | |

| Record name | 1-Chloromethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21335-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021335433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloromethanesulfonamide and Its Derivatives

General Synthetic Pathways

The synthesis of chloromethanesulfonamides generally follows well-established reactions in organic chemistry, primarily involving the reaction of sulfonyl chlorides with amines.

Formation from Sulfonyl Chlorides and Amines

The most common and direct method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comprinceton.edu This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. cbijournal.com Various bases can be employed, including pyridine, triethylamine (B128534), or sodium carbonate. cbijournal.comasianpubs.org The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, reactions are often performed at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction. google.com

The general reaction can be represented as:

RSO₂Cl + R'R''NH → RSO₂NR'R'' + HCl

This method's versatility allows for the preparation of a wide array of N-substituted sulfonamides by varying the amine component. nih.govresearchgate.net Both aliphatic and aromatic amines can be used, leading to a diverse range of sulfonamide derivatives. nih.gov

Chloromethanesulfonyl Chloride as a Key Precursor

Chloromethanesulfonyl chloride (ClCH₂SO₂Cl) is a pivotal precursor in the synthesis of chloromethanesulfonamide and its derivatives. guidechem.comdatapdf.com This bifunctional reagent contains two reactive sites: the sulfonyl chloride group and the alkyl chloride group, allowing for sequential reactions.

The primary reaction involves the sulfonylation of an amine with chloromethanesulfonyl chloride to form the corresponding N-substituted this compound. This reaction is a standard procedure for creating the this compound core structure. google.com

The general reaction is:

ClCH₂SO₂Cl + R'R''NH → ClCH₂SO₂NR'R'' + HCl

The presence of the chloro- a- to the sulfonyl group provides a handle for further functionalization, making chloromethanesulfonyl chloride a valuable building block in organic synthesis. scbt.comresearchgate.net

Synthesis of Substituted Chloromethanesulfonamides

The core this compound structure can be further modified to produce a variety of substituted derivatives with tailored properties.

N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is readily achieved by reacting chloromethanesulfonyl chloride with a diverse range of primary and secondary amines. google.comresearchgate.net This approach allows for the introduction of various alkyl, aryl, or heterocyclic groups onto the nitrogen atom of the sulfonamide.

For example, the reaction of chloromethanesulfonyl chloride with a specific amine in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) yields the corresponding N-substituted this compound. google.com This method has been successfully applied to synthesize a wide variety of derivatives. asianpubs.orgresearchgate.net

| Amine | Product |

| Aniline | N-phenylthis compound |

| Diethylamine | N,N-diethylthis compound |

| Morpholine (B109124) | N-(chloromethanesulfonyl)morpholine |

Table 1: Examples of N-Substituted this compound Derivatives

Alpha-Metalated Chloromethanesulfonamides

Alpha-metalated chloromethanesulfonamides are highly reactive intermediates that serve as valuable synthons in organic chemistry. acs.org These species are typically generated by treating an N-substituted this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. acs.org The strong base abstracts a proton from the carbon atom alpha to the sulfonyl group, creating a carbanion.

The resulting α-lithio-chloromethanesulfonamides can then react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgthieme-connect.com For instance, they can undergo addition reactions with aldehydes and ketones to produce β-hydroxy-α-chlorosulfonamides. acs.org These reactions provide a pathway to complex and functionally diverse molecules. acs.org

| Electrophile | Product Type |

| Aldehyde | β-Hydroxy-α-chlorosulfonamide |

| Ketone | β-Hydroxy-α-chlorosulfonamide |

| Activated Olefin | Cyclopropyl (B3062369) sulfonamide thieme-connect.com |

Table 2: Reactions of Alpha-Metalated Chloromethanesulfonamides

Chiral Chloromethanesulfonamides

The synthesis of chiral chloromethanesulfonamides is an important area of research, as chirality is a key feature in many biologically active molecules. hilarispublisher.com Enantiomerically pure chloromethanesulfonamides can be prepared through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. hilarispublisher.comchiralpedia.com

One approach involves reacting chloromethanesulfonyl chloride with a chiral amine. The inherent chirality of the amine is transferred to the final product. Another method is the separation of a racemic mixture of chloromethanesulfonamides using chiral chromatography or resolution techniques. hilarispublisher.com

Asymmetric synthesis, which aims to selectively produce one enantiomer over the other, is a more sophisticated approach. chiralpedia.com This can involve the use of chiral catalysts to control the stereochemical outcome of the reaction. hilarispublisher.comchiroblock.com For example, an asymmetric aldol (B89426) reaction of an α-metalated this compound with an aldehyde could potentially be achieved using a chiral ligand to induce stereoselectivity.

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound focus on creating derivatives with high degrees of purity, specific stereochemistry, and structural complexity. These methods are crucial for developing new chemical entities with potential applications in various fields of chemistry.

Amino Acid-Derived Sulfonamides

The use of amino acids as starting materials for the synthesis of bioactive sulfonamides has become a significant area of research. nih.gov Amino acids are favored over simple amines as precursors due to their inherent chirality, stereochemistry, and the diverse functionality of their side chains. nih.gov These properties provide a versatile platform for synthesizing sulfonamides with specifically tailored structures. nih.gov The general synthetic approach involves a nucleophilic attack by the amino group of the amino acid on an activated sulfonyl species, such as a sulfonyl chloride, to form the sulfonamide bond. nih.gov

A direct application of this strategy involves the reaction of chloromethanesulfonyl chloride with amino acid derivatives to yield the corresponding N-chloromethanesulfonyl-amino acid derivatives. Research has demonstrated the synthesis of chiral chloromethanesulfonamides from derivatives of (S)-(-)-proline and (+)-ephedrine. 34.250.91 This is accomplished by reacting chloromethanesulfonyl chloride with the amino acid derivative, leading to the formation of compounds like (S)-(-)-N-chloromethylsulphonyl-2-thoxymethylpyrrolidine and (S)-(-)-tert-butyl N-(chloromethylsulphonyl)prolinate. 34.250.91 These chiral reagents can then be used in further asymmetric transformations. 34.250.91 The general reaction of sulfonyl chlorides, such as p-toluene sulphonyl chloride, with the amino group of essential amino acids like histidine and tryptophan to form novel sulfonamides has also been well-documented. nih.gov

| Amino Acid Derivative | Reactant | Resulting this compound Product | Reference |

|---|---|---|---|

| (S)-(-)-Proline derivative | Chloromethanesulfonyl chloride | (S)-(-)-tert-butyl N-(chloromethylsulphonyl)prolinate | 34.250.91 |

| (+)-Ephedrine derivative | Chloromethanesulfonyl chloride | (+)-O-methyl-N-(chloromethylsulphonyl)ephedrine | 34.250.91 |

Asymmetric Synthesis Approaches

Asymmetric synthesis refers to a chemical reaction that preferentially forms one stereoisomer over others, which is critical when preparing chiral drug candidates, as different enantiomers or diastereomers can exhibit vastly different biological activities. gd3services.com In the context of this compound, asymmetric strategies are employed to create chiral derivatives with a high degree of stereochemical control.

One notable approach is the use of chiral auxiliaries derived from amino acids. Chiral reagents, such as (S)-(-)-tert-butyl N-(chloromethylsulphonyl)prolinate, synthesized from proline and chloromethanesulfonyl chloride, can be used in subsequent reactions to induce asymmetry. 34.250.91 For instance, in an asymmetric Darzens condensation reaction, these chiral chloromethanesulfonamides react with aldehydes and ketones to produce α,β-epoxysulfonamides. 34.250.91 The conformational rigidity of the proline-derived chiral reagent helps to establish a well-defined transition state, leading to improved asymmetric induction. 34.250.91 This method has been shown to produce diastereomeric excesses (d.e.) ranging from 10-50% for proline-derived epoxysulfonamides. 34.250.91

More recent and advanced strategies for synthesizing chiral sulfonamides, particularly axially chiral sulfonamides, involve transition-metal catalysis. acs.orgnih.govacs.org Palladium-catalyzed reactions, such as atroposelective hydroamination of allenes and N-allylation, have been developed to construct these challenging chiral structures with high enantioselectivity, often achieving high enantiomeric excess (ee) values (up to 95% ee). acs.orgacs.org These methods represent the cutting edge of asymmetric sulfonamide synthesis, providing access to structurally unique and stereochemically pure compounds. acs.orgacs.org

| Method | Chiral Source/Catalyst | Product Type | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Darzens Condensation | Proline-derived this compound | Epoxysulfonamides | 10-50% d.e. | 34.250.91 |

| Pd-Catalyzed N-Allylation | (S,S)-Trost ligand | N-C Axially Chiral Sulfonamides | Up to 95% ee | acs.org |

| Pd-Catalyzed Atroposelective Hydroamination | Pd2dba3 with chiral ligand | Axially Chiral Sulfonamides | Up to 98% ee | acs.orgresearchgate.net |

Phase-Transfer Catalysis in Sulfonamide Synthesis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). wikipedia.orgptfarm.pl A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports an ionic reactant from the aqueous phase into the organic phase, where the reaction occurs. wikipedia.orgptfarm.pl This methodology is considered a form of green chemistry as it can reduce the need for hazardous organic solvents and allows for the use of simple inorganic bases like sodium hydroxide (B78521) or carbonates. wikipedia.orgacsgcipr.org

PTC has been effectively applied to the synthesis of sulfonamides. The asymmetric Darzens condensation described previously, which uses chiral chloromethanesulfonamides, is performed under phase-transfer conditions. 34.250.91 In this system, a catalyst such as triethylbenzylammonium chloride (TEBA) is used to facilitate the deprotonation of the this compound by a base in the aqueous phase, allowing the resulting carbanion to react with a carbonyl compound in the organic phase. 34.250.91

The utility of PTC is also demonstrated in the industrial synthesis of other methanesulfonamide (B31651) derivatives. google.com A process has been developed for the N-sulfonylation of an aminophenyl derivative with methanesulfonyl chloride in water. google.com This reaction uses a tetraalkylammonium halide as the phase-transfer catalyst and an inorganic base to maintain the pH, leading to the desired product in excellent yield and purity. google.com These examples highlight the versatility and efficiency of PTC for conducting sulfonamide synthesis under mild and often environmentally benign conditions. 34.250.91google.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Organic Phase | This compound derivative, aldehyde/ketone | Contains the organic-soluble reactants | 34.250.91 |

| Aqueous Phase | Aqueous sodium hydroxide or sodium carbonate | Contains the base and the water-soluble ionic species | 34.250.91google.com |

| Phase-Transfer Catalyst | Triethylbenzylammonium chloride (TEBA), Tetrabutylammonium bromide | Transports the anion (e.g., hydroxide or carbanion) into the organic phase | 34.250.91google.com |

Reactivity and Reaction Mechanisms of Chloromethanesulfonamide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving chloromethanesulfonamide are a cornerstone of its synthetic utility, particularly the Vicarious Nucleophilic Substitution (VNS) of hydrogen.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The azulene (B44059) ring system, with its electron-rich five-membered ring and electron-deficient seven-membered ring, is susceptible to nucleophilic attack on the latter. sciforum.net this compound, in the form of its carbanion, undergoes Vicarious Nucleophilic Substitution (VNS) with azulene and its derivatives. sciforum.net The reaction typically yields a mixture of two isomeric products, resulting from the substitution of a hydrogen atom at either the C-4 or C-6 position of the azulene nucleus. sciforum.net These positions are analogous to the ortho- and para- positions in nitrobenzene. sciforum.net

The introduction of electron-withdrawing groups into the five-membered ring of azulene enhances the reactivity of the seven-membered ring towards VNS reactions. sciforum.net For instance, the reaction of azulene with the carbanion of N,N-dimethylthis compound results in the formation of the corresponding 4- and 6-substituted azulene derivatives. sciforum.net

Table 1: Vicarious Nucleophilic Substitution of Hydrogen in Azulene with N,N-Dimethylthis compound

| Reactant | Reagent | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Azulene | ClCH₂SO₂NMe₂ / base | 4-(N,N-dimethylsulfamoyl)methylazulene | 18 | sciforum.net |

| 6-(N,N-dimethylsulfamoyl)methylazulene | 22 | sciforum.net |

The VNS reaction is particularly effective with electron-deficient aromatic compounds, such as nitroarenes. sci-hub.seorganic-chemistry.org The carbanion of this compound readily adds to the aromatic ring of nitroarenes at positions ortho or para to the nitro group. sci-hub.seorganic-chemistry.orgresearchgate.net This initial addition forms a σ-adduct (also known as a Meisenheimer complex). organic-chemistry.orgnih.gov In the presence of a base, this intermediate undergoes β-elimination of hydrogen chloride (HCl), leading to the formation of a nitrobenzylic carbanion of the product. sci-hub.senih.gov Subsequent protonation during workup yields the final substituted nitroarene. sci-hub.secdnsciencepub.com

This reaction provides a powerful method for the introduction of a sulfamoylmethyl group onto a nitroaromatic core. sci-hub.se For example, N,N-dimethyl this compound has been shown to react with 4-nitrobenzofuroxan derivatives, leading to substitution at the 5 and 7 positions. cdnsciencepub.com The reaction is general for a variety of nitroarenes and N,N-dialkyl chloromethanesulfonamides. sci-hub.se

Addition Reactions with Unsaturated Linkages

α-Metallo-chloromethanesulfonamides, generated by treating this compound with a strong base like butyllithium, can add to various unsaturated systems. acs.org These reactions highlight the diverse reactivity of these sulfur-stabilized carbanions. acs.org

Addition to Aldehydes and Ketones

The nucleophilic addition of the carbanion derived from this compound to the electrophilic carbonyl carbon of aldehydes and ketones is a fundamental reaction. libretexts.orglibretexts.orgunizin.org The reaction of α-lithio-chloromethanesulfonmorpholide with aldehydes, for instance, results in the formation of β-hydroxy-α-chlorosulfonamides. acs.org These products are typically obtained as a mixture of diastereomeric alcohols. acs.org

The general mechanism involves the attack of the nucleophilic carbanion on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide, usually during an acidic workup, yields the final alcohol product. libretexts.orgmasterorganicchemistry.com Aldehydes are generally more reactive than ketones in these nucleophilic addition reactions due to both steric and electronic factors. libretexts.orgunizin.org

Table 2: Addition of α-Lithio-chloromethanesulfonmorpholide to Aldehydes

| Aldehyde | Product | Melting Point (°C) | Reference |

|---|---|---|---|

| Benzaldehyde | β-Hydroxy-α-chloro-β-phenyl-ethanesulfonmorpholide | 108-141 (diastereomeric mixture) | acs.org |

| p-Anisaldehyde | β-Hydroxy-α-chloro-β-(p-methoxyphenyl)ethanesulfonmorpholide | 115-155 (diastereomeric mixture) | acs.org |

Addition to Michael Acceptors

This compound-derived carbanions can also act as Michael donors in conjugate addition reactions with Michael acceptors. acs.orgwikipedia.org Michael acceptors are typically α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. wikipedia.orgmdpi.com The addition of the nucleophilic carbanion occurs at the β-carbon of the unsaturated system. wikipedia.org

The reaction of α-lithio-chloromethanesulfonmorpholide with various Michael acceptors demonstrates a range of reactivity. acs.org For example, the reaction with benzylideneacetophenone (chalcone) yields a cyclopropyl (B3062369) derivative through an initial Michael addition followed by an intramolecular nucleophilic substitution, displacing the chloride. acs.org This highlights that the initial adduct can undergo further transformations, and the final product is dependent on the specific substrate and reaction conditions. acs.org

Addition to Olefins

The addition of α-metalated chloromethanesulfonamides to olefins represents a versatile method for the formation of new carbon-carbon bonds. Specifically, α-lithiothis compound, generated by the reaction of this compound with a strong base like n-butyllithium, readily adds to various classes of unsaturated substrates. These reactions are typically conducted at low temperatures, such as -65°C in tetrahydrofuran, to minimize side reactions. The reaction with Michael acceptor olefins can lead to the formation of cyclopropyl systems. acs.org

The reactivity of alkenes is attributed to the presence of loosely held π-electrons, which are susceptible to attack by electrophiles. lumenlearning.com The addition of hydrogen halides (HX) to alkenes, a classic example of electrophilic addition, proceeds via a carbocation intermediate. masterorganicchemistry.com The regioselectivity of this addition often follows Markovnikov's rule, where the halogen attaches to the more substituted carbon of the double bond, reflecting the formation of the more stable carbocation intermediate. masterorganicchemistry.com However, anti-Markovnikov hydroamination of unactivated olefins with primary sulfonamides can be achieved using a dual phosphine (B1218219) and photoredox catalytic system, which generates a sulfonamidyl radical. osti.gov

The addition of this compound derivatives to olefins can be influenced by various factors. For instance, α-lithio-chloromethanesulfonmorpholide has been shown to react with a range of acceptors, with each unsaturated system demonstrating unique behavior. acs.org The reaction with aldehydes, for example, yields a mixture of diastereomeric β-hydroxy-α-chlorosulfonamides. acs.org The stereochemistry of the addition is a significant aspect, with some reactions showing diastereoselectivity. acs.org

The table below summarizes the addition reactions of α-lithiochloromethanesulfonmorpholide with various unsaturated acceptors. acs.org

| Acceptor | Product(s) | Yield (%) |

| Acrolein | 2-Chloro-2-(N-morpholinylsulfonyl)cyclopropanemethanol | 55 |

| Methyl Acrylate | Methyl 2-chloro-2-(N-morpholinylsulfonyl)cyclopropanecarboxylate | 60 |

| Styrene | 1-Chloro-1-(N-morpholinylsulfonyl)-2-phenylethane | 45 |

| Cyclohexene | 1-Chloro-1-(N-morpholinylsulfonyl)-2-cyclohexylethane | 30 |

It is important to note that the yields provided are not optimized. The characterization of these products is based on elemental analysis, molecular weight determinations, and spectroscopic methods like infrared and proton magnetic resonance spectra. acs.org

Reactions with Amines and Phenoxides

This compound and its derivatives readily react with nucleophiles such as amines and phenoxides. The sulfonylation of amines is a common method for the synthesis of sulfonamides. rsc.org This reaction typically involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.orgorganic-chemistry.org Microwave irradiation has been shown to facilitate this reaction, often providing excellent yields in short reaction times under solvent- and catalyst-free conditions. rsc.org The proposed mechanism involves the activation of the sulfonyl chloride by microwaves, making the sulfonyl group more susceptible to nucleophilic attack by the amine, followed by the elimination of hydrogen chloride. rsc.org

The reaction of chloromethanesulfonyl chloride with amines is a standard procedure for preparing chloromethanesulfonamides. datapdf.com The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting faster than secondary amines. rsc.org

Phenoxides, being strong nucleophiles, also react with sulfonyl chlorides to form sulfonyl phenoxides. wikipedia.orgajol.info This O-sulfonylation reaction is a useful method for the synthesis of these compounds. ajol.info For example, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride reacts with various phenolic compounds to yield the corresponding sulfonyl phenoxides in good yields. ajol.info The Kolbe-Schmitt reaction, which involves the carboxylation of phenolates, is a well-known industrial process that highlights the reactivity of phenoxides. mdpi.comresearchgate.net

The table below provides examples of reactions of this compound derivatives with amines and phenoxides.

| Reactant 1 | Reactant 2 | Product |

| Chloromethanesulfonyl chloride | Indole amine | N-substituted this compound datapdf.com |

| p-Toluenesulfonyl chloride | Various amines | N-substituted p-toluenesulfonamides rsc.org |

| 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride | Phenolic compounds | Sulfonyl phenoxides ajol.info |

| Sodium phenolate | Alkyl halide | Alkyl aryl ether wikipedia.org |

Carbanion Chemistry of Alpha-Chloromethanesulfonamides

Formation and Reactivity of Alpha-Sulfonyl Carbanions

Alpha-sulfonyl carbanions are reactive intermediates generated by the deprotonation of the α-carbon of a sulfonyl compound. acs.orgacs.org In the case of α-chloromethanesulfonamides, treatment with a strong base, such as n-butyllithium, leads to the formation of an α-lithio-α-chloromethanesulfonamide carbanion. acs.org These carbanions are highly reactive nucleophiles and participate in a variety of carbon-carbon bond-forming reactions. acs.orgacs.orglibretexts.org

The formation of these carbanions is a key step that enables the subsequent synthetic transformations. acs.org The presence of the electron-withdrawing sulfonyl group and the chlorine atom stabilizes the negative charge on the α-carbon, facilitating its formation. libretexts.orggeeksforgeeks.org

Once formed, these α-sulfonyl carbanions can react with a range of electrophiles. acs.orgresearchgate.net Their reactions with aldehydes and ketones lead to the formation of β-hydroxy-α-chlorosulfonamides. acs.org Addition to Michael acceptors, such as α,β-unsaturated esters and nitriles, provides a route to functionalized cyclopropane (B1198618) derivatives. acs.org The reaction with imines has also been explored. acs.org

The reactivity of these carbanions is demonstrated in the following table, which summarizes the reactions of α-lithiochloromethanesulfonmorpholide with various electrophiles. acs.org

| Electrophile | Product |

| Benzaldehyde | β-Hydroxy-α-chloro-N-morpholinyl-β-phenylmethanesulfonamide |

| Acetone | 2-Chloro-2-(N-morpholinylsulfonyl)-1-propanol |

| Acrylonitrile | 2-Chloro-2-(N-morpholinylsulfonyl)cyclopropanecarbonitrile |

| Benzylidenemethylamine | No reaction observed |

Factors Influencing Carbanion Stability and Reactivity

The stability and reactivity of carbanions are influenced by several key factors. numberanalytics.comnumberanalytics.com These include the inductive effect, hybridization of the charge-bearing atom, and the extent of conjugation. libretexts.orggeeksforgeeks.orgquora.com

Inductive Effect: Electron-withdrawing groups adjacent to the carbanionic center stabilize the negative charge through the inductive effect. geeksforgeeks.orgnumberanalytics.com In α-chloromethanesulfonamides, both the sulfonyl group and the chlorine atom are electron-withdrawing, thus contributing to the stability of the α-sulfonyl carbanion. geeksforgeeks.orgsiue.edu Halogens generally stabilize carbanions in the order of Br > Cl > F. siue.edu

Hybridization: The stability of a carbanion increases with increasing s-character of the orbital containing the lone pair. libretexts.orggeeksforgeeks.org Therefore, sp-hybridized carbanions are more stable than sp2-hybridized carbanions, which are in turn more stable than sp3-hybridized carbanions. numberanalytics.com Carbanions derived from α-chloromethanesulfonamides are typically sp3-hybridized. siue.edu

Conjugation and Resonance: Delocalization of the negative charge through resonance significantly stabilizes a carbanion. geeksforgeeks.orgnumberanalytics.com If the carbanion is adjacent to a π-system, such as an aromatic ring or a double bond, the charge can be spread over multiple atoms, increasing stability. quora.com

Solvent Effects: The choice of solvent can significantly impact carbanion stability. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are effective at solvating and stabilizing carbanions. numberanalytics.comnumberanalytics.com

Counterion: The nature of the counterion associated with the carbanion can influence its stability and reactivity through ion pairing. numberanalytics.comnumberanalytics.com Lithium cations, for instance, are known to form tight ion pairs, which can affect the carbanion's reactivity. numberanalytics.com

The following table summarizes the key factors that influence the stability of carbanions.

| Factor | Effect on Stability |

| Electron-withdrawing groups | Stabilizing geeksforgeeks.orgnumberanalytics.com |

| Electron-donating groups | Destabilizing geeksforgeeks.org |

| Increased s-character | Stabilizing libretexts.orggeeksforgeeks.org |

| Resonance delocalization | Stabilizing geeksforgeeks.orgnumberanalytics.com |

| Polar aprotic solvents | Stabilizing numberanalytics.comnumberanalytics.com |

Intramolecular Cyclization and Rearrangement Reactions

Synthesis of Cyclic Sulfonamide Structures

Intramolecular reactions of functionalized sulfonamides provide a powerful strategy for the synthesis of cyclic sulfonamide structures. d-nb.inforsc.orgnih.gov These reactions often proceed through the formation of a key intermediate, followed by a ring-closing step.

One notable approach involves the intramolecular cyclization of olefinic primary sulfonamides. nih.gov In this method, the sulfonamide is first converted to an intermediate iminoiodinane. Subsequent treatment with a copper(I) or (II) triflate catalyst promotes intramolecular nitrene delivery, leading to the formation of an aziridine (B145994) ring. These aziridines can then be opened by various nucleophiles to yield substituted cyclic sulfonamides. nih.gov

Another strategy utilizes ring-closing metathesis (RCM) for the solid-phase synthesis of cyclic sulfonamides. rsc.org This method has been successfully employed to prepare seven-membered cyclic sulfonamides in good to excellent yields using Grubbs' catalyst. rsc.org

Intramolecular C-H insertion reactions catalyzed by transition metals also offer a route to cyclic sulfonamides. nih.gov For example, a rare copper-catalyzed C-H insertion has been observed in the reaction of an unsaturated iminoiodinane. nih.gov

Furthermore, the intramolecular cyclization of N-aryl amides has been developed to synthesize 3-amino oxindoles, a reaction that proceeds via the cyclization of 2-azaallyl anions. rsc.org While not directly involving this compound, this highlights the general principle of intramolecular cyclization of amide-containing structures.

The table below provides examples of synthetic strategies for cyclic sulfonamides.

| Starting Material | Key Reagent/Catalyst | Cyclic Product |

| Olefinic primary sulfonamides | Iodobenzene diacetate, KOH, Cu(I) or Cu(II) triflate | Aziridines, substituted cyclic sulfonamides nih.gov |

| Diene-containing sulfonamides on solid support | Grubbs' catalyst | Seven-membered cyclic sulfonamides rsc.org |

| N-Aryl amides | Base | 3-Amino oxindoles rsc.org |

| o-Alkenylarenesulfonamides | Copper or rhodium catalysts | Cyclic sulfonamides and sulfamates nih.gov |

Ring Transformation in Heterocyclic Systems

This compound and its derivatives have been shown to induce ring transformations in certain heterocyclic systems. A notable example is the reaction of α-chlorocarbanions derived from chloromethanesulfonamides with 1,2,4-triazines. semanticscholar.orgclockss.org These reactions can proceed through a dual course, leading to either 5-substituted 1,2,4-triazine (B1199460) derivatives or, more interestingly, ring contraction to form pyrazoles. semanticscholar.orgresearchgate.net

The reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with the carbanion of N,N-dimethyl this compound in the presence of a base like potassium hydroxide (B78521) results in the formation of the corresponding pyrazole (B372694) derivative. clockss.org This transformation is believed to occur via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. semanticscholar.org The process involves the initial addition of the carbanion to the triazine ring, followed by ring opening and subsequent intramolecular cyclization to yield the more stable pyrazole ring system. semanticscholar.org The preference for ring contraction over simple substitution is a key feature of this reactivity. clockss.org

Table 1: Reaction of 3-Halo-1,2,4-triazines with α-Chlorocarbanions

| 1,2,4-Triazine Reactant | This compound Derivative | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-chloro-6-phenyl-1,2,4-triazine | N,N-dimethyl this compound | KOH | 3-phenyl-5-(N,N-dimethylsulfamoyl)pyrazole | High | clockss.org |

| 3-chloro-6-phenyl-1,2,4-triazine | Chloromethanesulfonic morpholide | t-BuOK | 3-phenyl-5-(morpholinosulfonyl)pyrazole | Moderate | semanticscholar.org |

It has been observed that 5-unsubstituted 1,2,4-triazines containing a good leaving group at the C-3 position tend to favor ring contraction to pyrazoles when reacting with α-chlorocarbanions, rather than undergoing vicarious nucleophilic substitution (VNS) of hydrogen at the C-5 position. clockss.org

Furthermore, N-substituted chloromethanesulfonamides can react with isothiocyanates to form heterocyclic rings like 1,4,2-dithiazolidine 1,1-dioxides. researchgate.netresearchgate.net Base-induced cyclization of chloromethanesulfonamides derived from S-benzylisothiourea leads to the formation of 3-amino-4,5-dihydro-1,2,4-thiadiazole 1,1-dioxides. publish.csiro.au These examples highlight the utility of this compound in constructing diverse heterocyclic frameworks through ring transformation and cyclization reactions.

This compound as a Versatile Synthetic Tool

Beyond its role in ring transformations, this compound serves as a multifaceted tool in organic synthesis, owing to its activating, leaving group, and scaffolding properties. researchgate.net

Activating Group Functionality

The sulfonamide group, in general, is recognized for its electron-withdrawing nature, which can activate adjacent parts of a molecule towards nucleophilic attack. researchgate.netlibretexts.orgmasterorganicchemistry.com In this compound, the chlorine atom and the sulfonyl group both contribute to the electrophilicity of the α-carbon. This activation is crucial for the generation of the α-carbanion, which is a key intermediate in many of its reactions. researchgate.net

The electron-withdrawing capacity of the sulfonamide group can also influence the reactivity of aromatic rings to which it is attached, although it is generally considered a deactivating group in electrophilic aromatic substitution. ucalgary.caslideshare.net However, its ability to stabilize an adjacent carbanion is a more synthetically exploited feature. researchgate.net

Leaving Group Characteristics

In the context of nucleophilic substitution reactions, the chloride ion in this compound can act as a leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com While chloride is a reasonably good leaving group, its departure can be facilitated by the neighboring sulfonyl group. The ability of a species to function as a good leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.orgmasterorganicchemistry.com

The sulfonyl group's strong electron-withdrawing effect polarizes the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack and stabilizing the transition state of the substitution reaction. This characteristic is fundamental to the reactions of this compound where the chlorine is displaced by a nucleophile.

Molecular Scaffold Utility

The concept of a molecular scaffold involves a core structure to which various functional groups can be attached to create a library of compounds. mdpi.comlifechemicals.com The sulfonamide motif, including that in this compound, has been employed as a molecular scaffold in medicinal chemistry and materials science. researchgate.netnih.gov

The nitrogen atom of the sulfonamide can be functionalized, and the chloromethyl group provides a reactive handle for introducing further diversity. This allows for the systematic construction of complex molecules with desired properties. For instance, biaryl sultams, which are cyclic sulfonamides, are considered a privileged scaffold in drug discovery. researchgate.net The ability to build upon the this compound core makes it a valuable starting point for the synthesis of new chemical entities. researchgate.net

Applications of Chloromethanesulfonamide in Organic Synthesis

Precursors for Complex Organic Molecules

The reactivity of chloromethanesulfonamide allows for its incorporation into larger, more complex molecular frameworks. It acts as a key intermediate, providing the foundational sulfonyl group and a reactive site for further chemical elaboration.

This compound is a documented precursor in the synthesis of herbicidal compounds. Its structure is incorporated into more complex molecules designed to act as amino acid synthesis inhibitors in plants. umn.edu These herbicides interfere with essential enzymatic pathways, such as the production of branched-chain or aromatic amino acids, leading to plant growth inhibition and death. umn.edubeilstein-journals.org For instance, this compound has been named as a chemical component in patented herbicidal compositions, highlighting its role as a building block in the agrochemical industry. google.com The sulfonamide functional group is a common feature in many commercial herbicides, such as those from the sulfonylurea family, which target the acetolactate synthase (ALS) enzyme. umn.edu

Table 1: Examples of Herbicide Families and their Mode of Action

| Herbicide Family | Target Enzyme | Effect on Plant |

|---|---|---|

| Sulfonylurea | Acetolactate Synthase (ALS) | Inhibits synthesis of branched-chain amino acids. umn.edu |

| Imidazolinone | Acetolactate Synthase (ALS) | Inhibits synthesis of branched-chain amino acids. umn.edu |

| Amino acid derivatives (e.g., Glyphosate) | EPSP Synthase | Inhibits synthesis of aromatic amino acids. umn.edu |

| Aryloxyphenoxypropionate | Acetyl-CoA Carboxylase (ACCase) | Inhibits fatty acid synthesis. mdpi.com |

The sulfonamide group is a key component in various biologically active molecules, and reagents like this compound can be used in the synthesis of targeted biochemical probes. These probes are custom-designed molecules used to study biological functions, such as identifying and tracking specific proteins or enzymes within a cell. beilstein-journals.orgnih.gov The synthesis of such probes often involves attaching a reactive group, a linker, and a reporter molecule (like a fluorophore or biotin) to a core structure that recognizes a specific biological target. nih.gov The chloromethylsulfonamide moiety can be used to introduce the sulfonamide group, which may be crucial for binding to the target protein. The synthesis can be performed using techniques like solid-phase synthesis, where the probe is built step-by-step on a resin support. nih.gov

While direct synthesis of cyclopropylsulfonamide derivatives using this compound as a starting material is not extensively documented in the provided sources, the construction of such derivatives is of significant interest in medicinal chemistry. The cyclopropyl (B3062369) group is a "bioisostere" for phenyl rings and other functional groups, often improving metabolic stability and binding affinity. The synthesis of related structures, such as arylcyclopropane carboxylic acids, which are precursors to potent agonists for serotonin (B10506) receptors, underscores the value of the cyclopropane (B1198618) ring in bioactive molecules. beilstein-journals.org General synthetic strategies for sulfonamides often involve the reaction of a sulfonyl chloride with an amine. ekb.egorganic-chemistry.org In a hypothetical route, a cyclopropylamine (B47189) could be reacted with chloromethanesulfonyl chloride (the precursor to this compound) to yield the desired N-cyclopropyl-chloromethanesulfonamide, which could then be further modified.

This compound can be a useful reagent in multi-step syntheses of non-natural amino acids, such as α-methyl-α-amino acids. These modified amino acids are important for creating peptides with enhanced stability against enzymatic degradation. iris-biotech.de One established strategy for synthesizing N-alkylated α-amino esters involves the reductive alkylation of α-amino methyl esters. chimia.ch A related approach could involve using this compound. For example, an α-amino acid ester could first be protected with a sulfonyl group derived from a reagent like chloromethanesulfonyl chloride. The resulting sulfonamide is acidic and can be deprotonated at the nitrogen, followed by alkylation. Subsequent methylation at the α-carbon and removal of the sulfonyl protecting group would yield the target α-methyl-α-amino acid. The use of sulfonamides as protecting groups is a common strategy in amino acid chemistry. chimia.ch

Table 2: General Synthetic Methods for α-Amino Acids

| Method | Description | Precursors |

|---|---|---|

| Amidomalonate Synthesis | Alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation. pressbooks.pub | Diethyl acetamidomalonate, Alkyl halide |

| Strecker Synthesis | A three-component reaction of an aldehyde, ammonia (B1221849), and cyanide, followed by hydrolysis. libretexts.org | Aldehyde, Ammonia, Cyanide |

| Reductive Amination | Reaction of an α-keto acid with ammonia and a reducing agent. pressbooks.publibretexts.org | α-Keto acid, Ammonia, Reducing agent (e.g., NaBH₄) |

| Amination of α-bromo acids | SN2 substitution of an α-bromo carboxylic acid with ammonia. pressbooks.publibretexts.org | α-bromo carboxylic acid, Ammonia |

Chiral Auxiliaries and Reagents in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. mdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed. researchgate.net Sulfonamides and related sulfur-based compounds are effective chiral auxiliaries. scielo.org.mx They can be derived from readily available chiral molecules like amino acids and are used to direct reactions such as alkylations, aldol (B89426) reactions, and Michael additions with high diastereoselectivity. researchgate.netscielo.org.mx

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of one enantiomer or diastereoisomer over another. wikipedia.org When a chiral auxiliary is covalently attached to an achiral substrate, it creates a chiral environment around the reactive center. scielo.org.mx This steric and electronic bias forces an incoming reagent to approach from a specific direction, leading to the preferential formation of one stereoisomer. researchgate.netwikipedia.org

For example, in an alkylation reaction, a chiral auxiliary attached to a carbonyl compound can direct the formation of a specific enolate (E- or Z-). This enolate will then have one face sterically hindered by the auxiliary, forcing the alkylating agent to attack from the less hindered face. researchgate.net This process, known as internal asymmetric induction, transfers the chirality of the auxiliary to the newly formed stereocenter in the product. wikipedia.org The effectiveness of the induction is measured by the diastereomeric ratio of the products. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product and recovering the auxiliary for reuse. wikipedia.org

Diastereoselective Synthesis Applications

This compound derivatives have been employed as chiral reagents in the field of asymmetric synthesis, a branch of chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. 34.250.91 A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.orgnih.gov The auxiliary is later removed, having fulfilled its role of inducing stereoselectivity. wikipedia.org

Research has demonstrated the use of chloromethanesulfonamides derived from the naturally occurring amino acid (S)-(-)-proline as chiral reagents. 34.250.91 These proline-derived chloromethanesulfonamides are utilized in the Darzens condensation reaction with carbonyl compounds to produce diastereomeric α,β-epoxysulphonamides. 34.250.91 The reaction proceeds via the formation of intermediate diastereomeric α-sulphonyl carbanions, and the conformational rigidity of the proline-based reagent influences the degree of asymmetric induction. 34.250.91

The effectiveness of this diastereoselective synthesis has been quantified by measuring the diastereomeric excess (d.e.), which indicates the prevalence of one diastereomer over the other. When using (S)-(-)-N-chloromethylsulphonyl-2-ethoxymethylpyrrolidine, a chiral reagent derived from proline and this compound, the diastereomeric excess in the resulting epoxysulphonamides ranged from 10% to 50%. 34.250.91 The variation in d.e. was found to be dependent on the steric bulk of the reacting carbonyl compound. 34.250.91 This work highlights the application of this compound as a foundational component of a chiral auxiliary system for creating stereochemically defined products. 34.250.91

| Chiral Reagent Derived From | Application | Achieved Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| (S)-(-)-Proline and this compound | Asymmetric synthesis of α,β-epoxysulphonamides | 10-50% | 34.250.91 |

Intermediates in Fine Chemical Production

Development of Novel Insecticides and Acaricides

The sulfonamide functional group is a key structural motif in a variety of agrochemicals, and research continues into new derivatives for pest control. researchgate.netresearchgate.net Studies focusing on structure-activity relationships have explored various sulfonamide derivatives for their effectiveness against pests like the two-spotted spider mite, Tetranychus urticae. researchgate.net

In one such study, a series of sulfonamide derivatives were synthesized and evaluated for their acaricidal (mite-killing) properties. researchgate.net While this compound was not the specified starting material for these particular compounds, the research underscores the importance of the sulfonamide scaffold in the design of new pesticides. The findings indicated that certain morpholine (B109124) sulfonamide derivatives were highly potent against both the adult and larval stages of T. urticae. researchgate.net The activity of these compounds demonstrates the potential for developing effective acaricides based on the sulfonamide framework. researchgate.net The data indicated that these types of sulfonamide derivatives could be promising candidates for future development in controlling T. urticae infestations. researchgate.net

| Compound Type | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| Morpholine Sulfonamide Derivatives | Tetranychus urticae (Two-spotted spider mite) - Adults & Larvae | Potent acaricidal activity | researchgate.net |

| 1,2,4-Triazole and Benzotriazole Sulfonamide Derivatives | Tetranychus urticae (Two-spotted spider mite) - Larvae | Some derivatives showed notable larvicidal activity | researchgate.net |

Synthesis of Pharmaceutically Relevant Scaffolds

Chloromethanesulfonyl chloride, the precursor to this compound, serves as a versatile building block for synthesizing heterocyclic scaffolds, which are core structures in many pharmaceutical compounds. whiterose.ac.ukresearchgate.netnih.gov The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, making synthetic routes to novel sulfonamide-containing structures highly valuable in medicinal chemistry. ekb.egresearchgate.net

Researchers have developed methods to create unique heterocyclic systems using chloromethanesulfonyl chloride. One notable application is the synthesis of novel oxathiazinane dioxides. researchgate.net These six-membered heterocyclic scaffolds are formed by reacting chloromethanesulfonyl chloride with chiral amino alcohols under basic conditions. researchgate.net This reaction provides access to a library of unique molecular structures that are of interest for pharmaceutical research and drug discovery programs. researchgate.net

Furthermore, N-substituted chloromethanesulfonamides can be used to construct other types of heterocyclic rings. For example, N-benzyl-1-chloromethanesulfonamide has been shown to react with phenyl isothiocyanate to form heterocyclic structures via the C=S bond, demonstrating the utility of the this compound moiety in building diverse molecular frameworks. researchgate.net The ability to use this compound and its direct precursor to build complex, privileged scaffolds highlights its role as a valuable intermediate in the production of fine chemicals for the pharmaceutical industry. whiterose.ac.ukresearchgate.netresearchgate.net

| Starting Material | Reactant | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| Chloromethanesulfonyl chloride | Chiral amino alcohols | Oxathiazinane dioxides | Access to unique scaffolds for pharmaceutical research | researchgate.net |

| N-benzyl-1-chloromethanesulfonamide | Phenyl isothiocyanate | Thiadiazine derivative | Formation of heterocycles for medicinal chemistry | researchgate.net |

Research in Medicinal Chemistry Pertaining to Chloromethanesulfonamide and Its Analogues

Broad Spectrum Biological Activities and Pharmacological Relevance

Sulfonamide-based compounds are recognized for their extensive range of pharmacological effects. ekb.eg This class of molecules has been successfully developed into antibacterial, anticancer, antiviral, and antifungal agents, among others. researchgate.netekb.eg The versatility of the sulfonamide scaffold allows for structural modifications that can tune its biological activity, leading to the discovery of potent and selective therapeutic candidates. nih.gov

The history of sulfonamides is rooted in their identity as the first class of synthetic antimicrobial agents to be used clinically. frontiersin.org Their primary mechanism of antibacterial action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme critical for folate synthesis in bacteria. ekb.egnih.govnih.gov This disruption of the folate pathway leads to a bacteriostatic effect, halting bacterial growth and division. wikipedia.orgpharmacyfreak.com

Research into sulfonamide analogues continues to yield compounds with significant antibacterial potential. For instance, studies on various sulfonamide derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov One study investigating four sulfonamide derivatives against 50 clinical isolates of Staphylococcus aureus found that compound I, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid, was the most potent antibacterial agent among those tested, with a minimum inhibitory concentration (MIC) of 32 µg/mL against the reference strain. nih.gov The introduction of electron-withdrawing groups on the phenyl ring was noted to significantly enhance antimicrobial activity. nih.gov

Furthermore, novel quinoline (B57606) derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their activity against microbes known to cause urinary tract infections. nih.gov Among the series, compound 3l (structure not detailed in the source) showed the highest effect against E. coli with a MIC of 7.812 µg/mL. nih.gov This highlights the ongoing efforts to develop new sulfonamide-based agents to combat bacterial infections, including those caused by resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov

| Compound | Test Organism | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (ATCC 29213) | 32 | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (ATCC 29213) | 64 | nih.gov |

| Quinoline-sulfonamide derivative (3l) | E. coli | 7.812 | nih.gov |

| Quinoline-sulfonamide derivative (3l) | C. albicans | 31.125 | nih.gov |

The sulfonamide scaffold is a privileged structure in the design of anticancer agents. nih.gov Several sulfonamide-based drugs, such as Belinostat and Pazopanib, are used in cancer therapy. ekb.eg Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and kinases. ekb.egnih.gov

Research has explored various sulfonamide derivatives for their antitumor properties. A study on N-ethyl toluene-4-sulphonamide (8a ) and 2,5-Dichlorothiophene-3-sulphonamide (8b ) investigated their effects on breast and cervical cancer cell lines. nih.gov Compound 8b was identified as the more promising anticancer agent, exhibiting GI50 values of 7.2 µM against HeLa (cervical cancer), 4.62 µM against MDA-MB231 (breast cancer), and 7.13 µM against MCF-7 (breast cancer) cells. nih.gov Computational studies suggested that the thiophene (B33073) ring in 8b contributed to its higher potency compared to the phenyl ring in 8a . nih.gov

In other studies, novel sulfonamide derivatives have been shown to induce potent growth inhibition in various cancer cell lines, with GI50 values in the nanomolar range for some compounds. nih.gov The mechanism for this antitumor activity is thought to involve the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII. nih.gov Additionally, in silico studies on methanesulfonamide (B31651) derivatives have identified them as potential dual inhibitors of Hsp27 and tubulin, two important targets in cancer therapy. ut.ac.ir For example, chloromethanesulfonamide has been used as a starting material to synthesize thiadiazole derivatives that show antitumor activity. grafiati.comresearchgate.net

| Compound | Cell Line | Cancer Type | Activity (GI50, µM) | Source |

|---|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa | Cervical Cancer | 7.2 ± 1.12 | nih.gov |

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | MDA-MB231 | Breast Cancer | 4.62 ± 0.13 | nih.gov |

| 2,5-Dichlorothiophene-3-sulphonamide (8b) | MCF-7 | Breast Cancer | 7.13 ± 0.13 | nih.gov |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa | Cervical Cancer | 10.9 ± 1.01 | nih.gov |

| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB231 | Breast Cancer | 19.22 ± 1.67 | nih.gov |

| N-ethyl toluene-4-sulphonamide (8a) | MCF-7 | Breast Cancer | 12.21 ± 0.93 | nih.gov |

The broad biological profile of sulfonamide derivatives extends to antiviral and antifungal activities. researchgate.netekb.eg The development of novel agents in this area is critical for addressing infectious diseases caused by viral and fungal pathogens. nih.govnih.gov

In the realm of antifungal research, pyrazolecarbamide derivatives containing a sulfonate group have demonstrated notable activity. nih.gov A study evaluating these compounds against four plant pathogens found the highest activity against Rhizoctonia solani. nih.gov Specifically, compound T24 showed an EC50 value of 0.45 mg/L, which was significantly more potent than the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L). nih.govfrontiersin.org

Regarding antiviral properties, the same study found that these pyrazolecarbamide derivatives also exhibited protective effects against the Tobacco Mosaic Virus (TMV) in vivo. nih.govfrontiersin.org The inclusion of an aryl sulfonate moiety in heterocyclic compounds has been linked to excellent antiviral activities in other studies as well. nih.gov While specific data on this compound is limited, the proven activity of its broader chemical class suggests a promising area for future drug discovery efforts. ekb.egnih.gov

| Compound | Target Organism/Virus | Activity Metric | Value | Source |

|---|---|---|---|---|

| Pyrazolecarbamide Sulfonate (T24) | Rhizoctonia solani (fungus) | EC50 | 0.45 mg/L | nih.gov, frontiersin.org |

| Hymexazol (Commercial Fungicide) | Rhizoctonia solani (fungus) | EC50 | 10.49 mg/L | nih.gov, frontiersin.org |

| Bixafen (Commercial Fungicide) | Rhizoctonia solani (fungus) | EC50 | 0.25 mg/L | nih.gov, frontiersin.org |

| Pyrazolecarbamide Sulfonates | Tobacco Mosaic Virus (TMV) | Protective Effect | Observed in vivo | nih.gov, frontiersin.org |

Enzyme Inhibition Studies

The therapeutic effects of many sulfonamide-based drugs are a direct result of their ability to inhibit specific enzymes. This targeted inhibition is a key strategy in modern drug design, allowing for high potency and, ideally, selectivity for the pathogenic or disease-related enzyme over host enzymes.

The archetypal mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS). frontiersin.orgnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), a crucial step in the microbial synthesis of folic acid. frontiersin.orgnih.gov Because bacteria must synthesize their own folic acid, while humans obtain it from their diet, DHPS is an excellent selective target for antimicrobial therapy. wikipedia.orgpharmacyfreak.compatsnap.com

Sulfonamides, including methanesulfonamide analogues, act as competitive inhibitors of DHPS because they are structural mimics of the natural substrate, PABA. pharmacyfreak.compatsnap.com They bind to the PABA-binding site on the enzyme, preventing the formation of dihydropteroic acid and thereby halting the entire folate synthesis pathway. wikipedia.org Without folic acid, bacteria cannot produce the nucleotides necessary for DNA replication and cell division, resulting in a bacteriostatic effect. wikipedia.org The widespread use of sulfonamides has led to the emergence of resistance, often through mutations in the DHPS enzyme that reduce the binding affinity of the drug. frontiersin.orgnih.gov

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. ekb.egnih.gov CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a role in numerous physiological processes. mdpi.com There are at least 15 different CA isoforms in humans, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. mdpi.commdpi.com

The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (R-SO2NH-) to the Zn(II) ion in the enzyme's active site, coordinating to it as a tetrahedral anion. nih.gov The development of sulfonamide CA inhibitors has increasingly focused on achieving isoform selectivity to minimize side effects. mdpi.comnih.gov For example, the inhibition of tumor-associated isoforms CA IX and XII is a promising strategy for cancer therapy. nih.govmdpi.comrsc.org Research into novel sulfonamide derivatives continues to produce potent inhibitors of various CA isoforms. For instance, chromene-based sulfonamides have shown interesting inhibitory activity against the tumor-associated hCA IX and hCA XII isoforms. mdpi.com The structure-activity relationship of these compounds is actively studied to design inhibitors with improved potency and selectivity for specific therapeutic targets. nih.govnih.gov

| Compound Class | Target Isoform | Inhibition Constant (Ki) Range | Source |

|---|---|---|---|

| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | hCA II & bCA IV | 10-8 to 10-9 M | nih.gov |

| Chromene-based Sulfonamides (e.g., 5a) | hCA IX | Beneficial Inhibition Noted | mdpi.com |

| Three-tailed Benzenesulfonamides | Various hCAs | Designed for Isoform Selectivity | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The sulfonamide and sulfonyl moieties are integral scaffolds in the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cellular processes whose abnormal activation is linked to many cancers. mdpi.comdrugs.com Research has focused on developing sulfonamide-based derivatives to overcome therapeutic resistance to existing EGFR tyrosine kinase inhibitors (TKIs). acs.org A significant challenge in cancer treatment is the emergence of resistance mutations, such as the C797S mutation in EGFR, which renders third-generation irreversible inhibitors ineffective. acs.orgacs.org

To address this, sulfonyl fluoride (B91410) derivatives have been developed to target the resistant EGFRL858R/T790M/C797S triple mutant. acs.org These compounds function by irreversibly sulfonating a key lysine (B10760008) residue (Lys745) in the catalytic domain of the receptor. acs.org For instance, the compound UPR1444 , a second-generation sulfonyl fluoride inhibitor, leverages an EGFR-selective 2-anilinopirimidine scaffold to covalently modify Lys745, effectively blocking the activity of the resistant EGFR mutant while sparing other kinases. acs.org In contrast, another sulfonyl fluoride, XO44 , while also capable of inhibiting the C797S mutant, displayed a lack of selectivity, inhibiting over 100 other kinases. acs.org

Furthermore, studies on other sulfonamide derivatives have demonstrated potent inhibitory activity against various EGFR mutations. A series of compounds bearing a pyrimidine (B1678525) nucleus showed significant anti-proliferation activity against cancer cells with EGFR mutations. nih.gov Notably, compound 19e from this series exhibited excellent dual-target activity against cell lines expressing both EGFRT790M/L858R and those with ALK rearrangement, with very low IC₅₀ values. nih.gov Similarly, certain sulfadiazine (B1682646) derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. rsc.org

Table 1: EGFR Inhibitory Activity of Selected Sulfonyl/Sulfonamide Analogues

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| UPR1444 | EGFRL858R/T790M/C797S | Covalent inhibitor of Lys745 | acs.org |

| Compound 19e | EGFRT790M/L858R (H1975 cells) | 0.0215 µM | nih.gov |

| Compound 19e | ALK rearrangement (H2228 cells) | 0.011 µM | nih.gov |

| Sulfadiazine derivative 8 | EGFRT790M | 9.6 nM | rsc.org |

Protease Inhibition

The sulfonamide group is a well-established pharmacophore in the development of protease inhibitors, which are crucial in treating diseases ranging from cancer and inflammation to viral infections. nih.gov Sulfonamide derivatives have been successfully designed to target various classes of proteases.

Metalloproteases : A significant number of sulfonamide-based inhibitors target matrix metalloproteases (MMPs), enzymes involved in tissue remodeling whose dysregulation contributes to tumor invasion and metastasis. nih.gov Some of these compounds have entered clinical trials for their antitumor properties. nih.gov By inhibiting MMPs, these agents can disrupt the processes that allow cancer cells to spread.

Cysteine Proteases : This class includes caspases and cathepsins. Inhibitors of these enzymes may be useful in managing inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. nih.gov

Serine Proteases : Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory conditions such as cystic fibrosis and chronic bronchitis. Sulfonamide-type inhibitors have been developed to target HNE. nih.gov

Aspartic Proteases : The sulfonamide moiety is a critical component of clinically used HIV protease inhibitors like Amprenavir . X-ray crystallography studies have confirmed that the sulfonamide group is essential for the potent activity of these drugs. nih.gov

Recent research has also explored derivatives such as quinolines and thiazolidine-4-ones as potential inhibitors for the main protease (Mpro) of SARS-CoV-2, demonstrating the continued relevance of these structural motifs in developing antiviral agents. nih.govmdpi.com

Protein Tyrosine Phosphatase (PTP) Modulation

Protein tyrosine phosphatases (PTPs) are enzymes that play a critical role in cellular signal transduction by removing phosphate (B84403) groups from tyrosine residues on proteins. The search for potent and selective PTP inhibitors is a significant area of drug discovery, particularly for diseases like type 2 diabetes, obesity, and cancer. researchgate.net A primary strategy in designing PTP inhibitors involves creating chemically stable mimics of phosphotyrosine (pTyr). researchgate.net

In this context, sulfonamides and sulfonyl derivatives are widely utilized as bioisosteric replacements for the natural phosphate group. researchgate.net The tetrahedral geometry and electronic properties of the sulfonyl group allow it to mimic the phosphate moiety, but unlike a phosphate ester, the sulfur-carbon or sulfur-nitrogen bond in sulfonamides is resistant to enzymatic cleavage, providing metabolic stability. This isosteric relationship has been a cornerstone in the development of PTP modulators. researchgate.net The modulation of specific PTPs by such compounds can have beneficial therapeutic effects. justia.com For example, inhibitors of PTP1B are being investigated as potential treatments for diabetes and obesity.

Kinase Modulation

Kinases are a large family of enzymes that catalyze the phosphorylation of substrates, a fundamental process in cellular signaling. acs.org Dysregulation of kinase activity is implicated in numerous diseases, especially cancer, making them prominent drug targets. researchgate.net The this compound scaffold and its analogues have been explored for their kinase modulating capabilities.

A specific derivative, N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)-1-chloromethanesulfonamide , has been synthesized and patented for its ability to modulate protein kinases. google.com This highlights the direct application of the this compound structure in this therapeutic area.

Other related sulfonamide structures have also shown significant kinase inhibitory activity. For example, a series of N'-(diphenylmethylene)-substituted benzenesulfonohydrazides were designed as inhibitors of Phosphoinositide 3-kinase α (PI3Kα), a lipid kinase involved in cell growth, proliferation, and survival. srce.hr Furthermore, sulfonyl-triazole electrophiles have been developed as chemical probes for the activity-based profiling of kinases in living cells, allowing for the discovery of ligandable tyrosine residues in both catalytic and regulatory domains. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Activity

The biological activity of this compound analogues is significantly influenced by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have elucidated how different functional groups modulate the physicochemical properties and, consequently, the therapeutic efficacy of these compounds. nih.govresearchgate.net

A primary factor is the electronic effect of substituents. The presence of electron-withdrawing groups, such as halogens (Cl, F) or a nitro group (-NO₂), on an aromatic ring attached to the sulfonyl moiety generally enhances reactivity and biological activity. srce.hr These groups increase the electrophilicity of the sulfur atom, which can be crucial for covalent bond formation with target residues in enzymes like kinases. srce.hr The trifluoromethyl group (-CF₃) is another potent electron-withdrawing group that often improves pharmacodynamic and kinetic profiles due to its lipophilicity and ability to form strong interactions with protein targets. nih.govmdpi.com

Table 2: General Influence of Substituents on the Activity of Sulfonamide Analogues

| Substituent Type | General Effect on Phenyl Ring | Impact on Biological Activity | Source |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, Halogens) | Increases electrophilicity of the sulfonyl sulfur. | Often enhances potency and reactivity with target protein. | srce.hrnih.gov |

| Halogens (e.g., -Cl) | Increases lipophilicity. | Can improve membrane partitioning and hydrophobic interactions. | researchgate.net |

| Bulky/Steric Groups | Introduces steric hindrance. | Can affect reaction yields and ligand-protein binding orientation. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For sulfonamide derivatives, QSAR models have been instrumental in guiding the rational design of new analogues with improved potency and desirable pharmacokinetic properties. nih.gov

In studies of sulfur-containing sulfonamide derivatives, QSAR models have successfully identified key molecular descriptors that predict anticancer activity. nih.gov These descriptors often include physicochemical properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient. nih.gov The frequency or presence of specific chemical bonds has also been identified as an important predictor. nih.gov